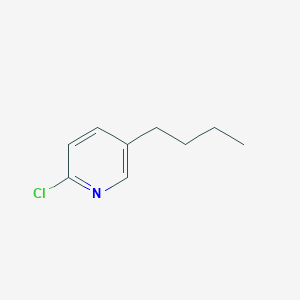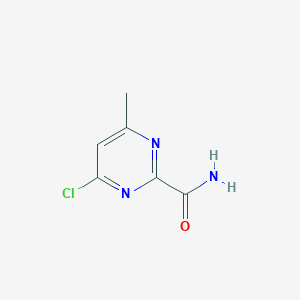
4-Chloro-6-methylpyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrimidine-2-carboxamide typically involves the chlorination of 6-methylpyrimidine-2-carboxamide. One common method includes the reaction of 6-methylpyrimidine-2-carboxamide with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methylpyrimidine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methylpyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, antibacterial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The chlorine and carboxamide groups play a crucial role in binding to the target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-5-methylpyrimidine-2-carboxamide
- 4-Chloro-6-ethylpyrimidine-2-carboxamide
- 4-Chloro-6-methylpyrimidine-2-carboxylic acid
Uniqueness
4-Chloro-6-methylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
4-chloro-6-methylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-4(7)10-6(9-3)5(8)11/h2H,1H3,(H2,8,11) |
InChI-Schlüssel |
XHGBTUNWRCHWHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)
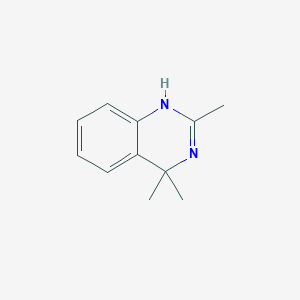



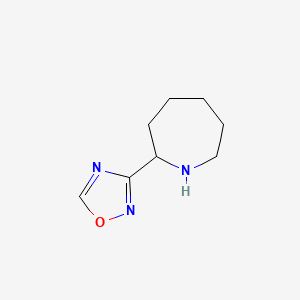

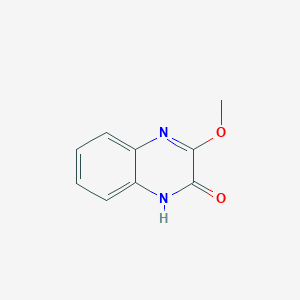
![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
